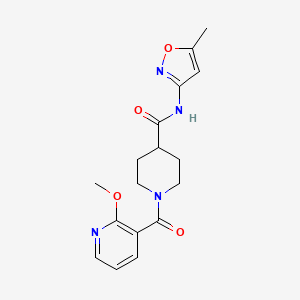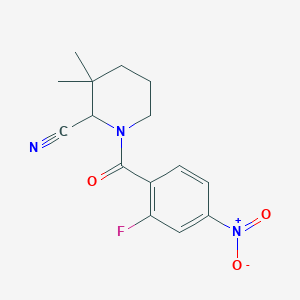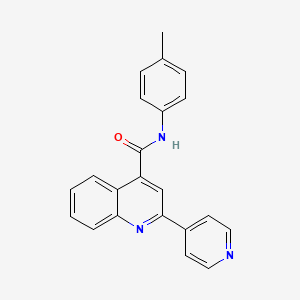
N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methylsulfonylphenyl group and a carbothioamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用機序
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
This compound acts as a selective COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, inhibiting its activity . This prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid cascade , a biochemical pathway responsible for the production of pro-inflammatory mediators . By blocking this pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation and pain . This is due to the decreased production of prostaglandins, which are involved in the mediation of these physiological responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Formation of the Carbothioamide Moiety: The carbothioamide group can be introduced by reacting the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the carbothioamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring or the phenyl ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Reduced quinoline derivatives and thiourea derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
N-(4-methylsulfonylphenyl)quinoline-2-carboxamide: Similar structure with a carboxamide group instead of a carbothioamide group.
N-(4-methylsulfonylphenyl)quinoline-3-carboxamide: Similar structure with the carboxamide group at a different position on the quinoline ring.
N-(4-methylsulfonylphenyl)quinoline-4-carboxamide: Similar structure with the carboxamide group at yet another position on the quinoline ring.
Uniqueness
N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-23(20,21)15-10-8-14(9-11-15)18-17(22)19-12-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVDDHICWYXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2785730.png)

![1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2785733.png)

![8'-[(diethylamino)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2785737.png)


![N-(2,4-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2785741.png)
![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2785745.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)

